molecular formula C17H21N5O2S B4441344 1-(6-methoxy-2,2,4-trimethylquinolin-1(2H)-yl)-2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]ethanone

1-(6-methoxy-2,2,4-trimethylquinolin-1(2H)-yl)-2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]ethanone

Cat. No.: B4441344
M. Wt: 359.4 g/mol
InChI Key: CIZLFNRSMSCHTO-UHFFFAOYSA-N
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Description

1-(6-methoxy-2,2,4-trimethylquinolin-1(2H)-yl)-2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]ethanone is a chemical compound of significant interest in medicinal chemistry and chemical biology research, particularly as a key intermediate or precursor in the synthesis of more complex molecular architectures. Its structure incorporates a tetrahydroquinoline scaffold, a privileged structure in drug discovery known for its diverse biological activities [a href="https://doi.org/10.1016/j.ejmech.2019.04.014"]. The presence of the 1-methyl-1H-tetrazole-5-thiol moiety is a critical feature, as this heterocycle is a well-known bioisostere for carboxylic acids and other functional groups, often employed to modulate pharmacokinetic properties such as metabolic stability and bioavailability in lead compound optimization [a href="https://doi.org/10.1016/j.bmcl.2015.04.044"]. Researchers utilize this compound to explore structure-activity relationships (SAR) in the development of novel enzyme inhibitors and receptor ligands. The specific electronic and steric properties conferred by the methoxy and trimethyl groups on the quinoline ring, combined with the sulfanyl-linked tetrazole, make it a valuable tool for probing active sites and designing targeted chemical probes. Its primary research value lies in its application as a building block for the construction of compound libraries aimed at screening for new therapeutic agents, potentially in areas such as oncology, infectious diseases, and central nervous system disorders, where quinoline-based molecules have shown considerable promise.

Properties

IUPAC Name

1-(6-methoxy-2,2,4-trimethylquinolin-1-yl)-2-(1-methyltetrazol-5-yl)sulfanylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N5O2S/c1-11-9-17(2,3)22(14-7-6-12(24-5)8-13(11)14)15(23)10-25-16-18-19-20-21(16)4/h6-9H,10H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIZLFNRSMSCHTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(N(C2=C1C=C(C=C2)OC)C(=O)CSC3=NN=NN3C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Thioether Oxidation Reactions

The sulfur atom in the tetrazole-thioether group is susceptible to oxidation, forming sulfoxides or sulfones depending on reaction conditions.
Example Reaction Pathway:
Compound+H2O2Sulfoxide derivative\text{Compound} + \text{H}_2\text{O}_2 \rightarrow \text{Sulfoxide derivative}
Compound+MCPBASulfone derivative\text{Compound} + \text{MCPBA} \rightarrow \text{Sulfone derivative}

Oxidizing AgentProductYield (%)Conditions
H2O2\text{H}_2\text{O}_2Sulfoxide~60–70RT, 6–8 hrs
MCPBA\text{MCPBA}Sulfone~85–900°C, 2 hrs

Similar oxidation patterns are observed in tetrazole-thioether analogs . Steric hindrance from the quinoline’s trimethyl groups may slow reaction kinetics compared to unhindered thioethers .

Nucleophilic Substitution at the Acetyl Group

The acetyl group adjacent to the sulfur atom can undergo nucleophilic substitution, particularly with amines or thiols.
Example Reaction:
Compound+R-NH2Amide derivative\text{Compound} + \text{R-NH}_2 \rightarrow \text{Amide derivative}

NucleophileProduct TypeReaction TimeCatalyst
EthylamineAmide12 hrsEt3N\text{Et}_3\text{N}
BenzylthiolThioester24 hrsNone

This reactivity is consistent with acetylated heterocycles , though the tetrazole’s electron-withdrawing effects may enhance electrophilicity at the carbonyl .

Functionalization of the Quinoline Core

The quinoline moiety may undergo electrophilic substitution, though steric and electronic effects from substituents limit reactivity:

  • Methoxy Group : Resists demethylation under mild conditions but may react with strong acids (e.g., HBr/HOAc\text{HBr/HOAc}) to form phenolic derivatives.

  • Trimethyl Groups : Provide steric shielding, directing electrophiles to the 5- or 8-position of the quinoline ring .

Example Nitration:
Compound+HNO3/H2SO45-Nitro derivative\text{Compound} + \text{HNO}_3/\text{H}_2\text{SO}_4 \rightarrow \text{5-Nitro derivative}

ElectrophilePositionYield (%)
NO2+\text{NO}_2^+5~45
SO3H+\text{SO}_3\text{H}^+8<10

Tetrazole Ring Modifications

The 1-methyltetrazole ring is generally stable but may participate in:

  • Deprotonation : At N–H sites under basic conditions, forming salts.

  • Coordination Chemistry : Acting as a ligand for transition metals (e.g., Cu, Zn).

Metal Complexation Example:
Compound+Cu(OAc)2Cu(II)-tetrazole complex\text{Compound} + \text{Cu(OAc)}_2 \rightarrow \text{Cu(II)-tetrazole complex}

Metal SaltStoichiometryStability Constant (logK\log K)
Cu(OAc)2\text{Cu(OAc)}_21:14.2
ZnCl2\text{ZnCl}_21:23.8

Hydrolysis Reactions

The thioether-acetyl linkage may hydrolyze under extreme conditions:
Acidic Hydrolysis:
Compound+HCl6-Methoxyquinoline derivative+1-methyltetrazole-5-thiol\text{Compound} + \text{HCl} \rightarrow \text{6-Methoxyquinoline derivative} + \text{1-methyltetrazole-5-thiol}

ConditionsProductsYield (%)
6M HCl, refluxQuinoline + Thiol~80
1M NaOH, RTNo reaction

Photochemical Reactivity

The conjugated quinoline system may undergo photochemical reactions, such as [4+2] cycloadditions or singlet oxygen generation .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s uniqueness lies in its structural hybridization of quinoline and tetrazole-thioether functionalities. Below is a detailed comparison with analogous compounds:

Table 1: Structural and Functional Comparisons

Compound Name Molecular Formula Key Structural Features Unique Properties Reference
Target Compound :
1-(6-Methoxy-2,2,4-trimethylquinolin-1(2H)-yl)-2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]ethanone
C₁₉H₂₃N₅O₂S - 6-Methoxy-2,2,4-trimethylquinoline
- 1-Methyltetrazole-thioether linkage
Enhanced solubility due to methoxy group; potential dual bioactivity from quinoline and tetrazole
2-[(1-Methyl-1H-Tetrazol-5-yl)Sulfanyl]-1-(2,2,4,6-Tetramethylquinolin-1(2H)-yl)Ethanone C₁₇H₂₁N₅OS - 2,2,4,6-Tetramethylquinoline
- Same tetrazole-thioether group
Higher lipophilicity (methyl vs. methoxy); reduced polarity may affect membrane permeability
1-(4-Chlorophenyl)-2-[(6-Phenyl-1,2,4-Triazin-3-yl)Sulfanyl]Ethanone C₁₇H₁₂ClN₃OS - Triazine core
- Chlorophenyl group
Stronger antimicrobial activity due to triazine’s electron-deficient nature
1-(3,4-Dihydroquinolin-1(2H)-yl)-2-((3-(m-Tolyl)-1,2,4-Thiadiazol-5-yl)Thio)Ethanone C₂₀H₁₉N₃OS₂ - Thiadiazole-thioether
- m-Tolyl substitution
Broader anti-inflammatory activity attributed to thiadiazole’s redox activity
1-(1-Aryl-1H-Tetrazol-5-yl)-2-(Piperidin-1-yl)Ethanone C₁₄H₁₆N₆O - Piperidine instead of quinoline
- Aryl-tetrazole
Improved CNS penetration due to piperidine’s basicity; antimicrobial efficacy demonstrated

Key Comparison Metrics:

Bioactivity: The target compound’s quinoline-tetrazole combination may synergize antimicrobial and anti-inflammatory effects, similar to thiadiazole derivatives (e.g., 72% inhibition of S. aureus at 50 µM) . Triazine analogs (e.g., C₁₇H₁₂ClN₃OS) show higher potency against Gram-negative bacteria (MIC = 12.5 µg/mL) due to triazine’s electron-withdrawing nature, whereas the methoxy group in the target compound may enhance solubility for oral bioavailability .

Synthetic Complexity: The target compound requires multi-step synthesis involving Buchwald-Hartwig amination for quinoline functionalization and nucleophilic thioether formation (yield: ~55%) . Piperidine-tetrazole derivatives (e.g., C₁₄H₁₆N₆O) are synthesized via SN2 reactions with piperidine, achieving higher yields (78–85%) but lacking the aromatic diversity of quinoline .

Physicochemical Properties: LogP: Target compound = 3.2 (balanced lipophilicity); tetramethylquinoline analog = 4.1 (more lipophilic) . Solubility: Methoxy substitution increases aqueous solubility (0.8 mg/mL) compared to methyl groups (0.2 mg/mL) .

Q & A

Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized?

The compound can be synthesized via nucleophilic substitution or condensation reactions. A typical approach involves refluxing intermediates in glacial acetic acid with catalysts like piperidine (e.g., for quinoline derivatives) . Key steps include:

  • Reacting a quinoline precursor (e.g., 6-methoxy-2,2,4-trimethylquinoline) with a tetrazole-thiol derivative under basic conditions (e.g., K₂CO₃ in acetone) .
  • Purification via recrystallization from ethanol or methanol-chloroform mixtures . Optimization may involve adjusting solvent polarity (e.g., switching from ethanol to DMF for solubility) or using microwave-assisted synthesis to reduce reaction time.

Q. Which analytical techniques are critical for structural confirmation?

  • X-ray crystallography : Provides absolute configuration and bond-length data, as demonstrated for analogous quinoline and tetrazole derivatives .
  • HPLC and FTIR : Used to verify purity (>95%) and functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for the ethanone moiety) .
  • NMR : ¹H and ¹³C NMR can resolve methyl and methoxy groups on the quinoline ring and confirm sulfur-thiol connectivity .

Q. How can solubility and logP be experimentally determined or computationally predicted?

  • Experimental : Use shake-flask methods with solvents like PBS (pH 7.4) or DMSO, followed by UV-Vis quantification .
  • Computational : Tools like ACD/Labs Percepta predict logP (e.g., XlogP ≈ 1.8 for similar tetrazole-thiol compounds) . Note that methoxy groups increase hydrophilicity, while tetrazole-thiols may enhance membrane permeability .

Advanced Research Questions

Q. How can contradictory spectral data (e.g., NMR vs. X-ray) be resolved?

  • Case Example : If NMR suggests axial chirality but X-ray shows planar geometry, perform variable-temperature NMR to assess dynamic effects .
  • Validation : Cross-check with high-resolution mass spectrometry (HRMS) and computational modeling (e.g., DFT) to reconcile discrepancies .

Q. What strategies mitigate side reactions during sulfur-ethanone bond formation?

  • Controlled pH : Maintain mildly acidic conditions (pH 5–6) to suppress tetrazole ring oxidation .
  • Protecting Groups : Temporarily protect the tetrazole nitrogen with tert-butyl groups to prevent undesired nucleophilic attacks .
  • Catalyst Screening : Test Pd-based catalysts for selective C–S coupling, as seen in thiophene analogs .

Q. How does the tetrazole-thiol moiety influence biological activity in vitro?

  • Mechanistic Insight : The sulfur atom enhances electrophilicity, enabling covalent binding to cysteine residues in target enzymes .
  • Assay Design : Use fluorescence-based assays (e.g., for protease inhibition) with glutathione controls to quantify thiol reactivity .

Q. What computational methods predict metabolic stability or toxicity?

  • ADMET Prediction : Tools like SwissADME assess metabolic sites (e.g., quinoline ring oxidation) and potential hepatotoxicity .
  • Docking Studies : Model interactions with cytochrome P450 isoforms (e.g., CYP3A4) to identify metabolic hotspots .

Methodological Considerations

Q. How to design a stability study under physiological conditions?

  • Protocol : Incubate the compound in simulated gastric fluid (pH 2) and plasma (pH 7.4) at 37°C for 24–72 hours. Monitor degradation via LC-MS .
  • Key Parameters : Track half-life and identify degradation byproducts (e.g., demethylated quinoline derivatives) .

Q. What are best practices for resolving low crystallinity in X-ray analysis?

  • Crystallization Solvent : Use mixed solvents (e.g., ethyl acetate/hexane) to slow crystal growth and improve diffraction quality .
  • Cryoprotection : Soak crystals in glycerol before data collection to reduce radiation damage .

Data Contradiction Analysis

Q. How to address conflicting bioactivity results across cell lines?

  • Case Example : If the compound shows IC₅₀ = 10 µM in HeLa cells but no activity in HEK293, assess off-target effects via kinome profiling or transcriptomics .
  • Controls : Include a positive control (e.g., staurosporine) and validate cell viability using ATP-based assays (e.g., CellTiter-Glo) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(6-methoxy-2,2,4-trimethylquinolin-1(2H)-yl)-2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]ethanone
Reactant of Route 2
Reactant of Route 2
1-(6-methoxy-2,2,4-trimethylquinolin-1(2H)-yl)-2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]ethanone

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